4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline

Adenosine Receptor Antagonism Triazoloquinoxaline SAR Procurement Decision Support

Secure 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 127710-41-2) to access unexplored chemical space in your SAR programs. Unlike generic 4-amino or 1,4-dione analogs, its saturated cyclic amine imparts distinct steric and electronic properties, enabling novel target selectivity profiles (e.g., PDE2/10 panels). Use as a reference standard (MP 206–208°C; 95%+ purity) for HPLC/LC-MS method development. Avoid experimental irreproducibility—insist on this specific derivative.

Molecular Formula C14H15N5
Molecular Weight 253.309
CAS No. 127710-41-2
Cat. No. B2625212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline
CAS127710-41-2
Molecular FormulaC14H15N5
Molecular Weight253.309
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4
InChIInChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2
InChIKeyUGQDVRSIYUFYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 127710-41-2): Compound Identity and Physicochemical Baseline for Procurement


4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 127710-41-2) is a heterocyclic small molecule with the molecular formula C14H15N5 and a molecular weight of 253.30 g/mol. It belongs to the [1,2,4]triazolo[4,3-a]quinoxaline scaffold class, featuring a piperidine substituent at the 4-position. Its reported melting point is 206–208 °C (recrystallized from ethanol), and its predicted density is 1.40 ± 0.1 g/cm³ . This compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 97%, making it accessible as a research-grade building block or reference standard for medicinal chemistry and pharmacology programs .

Why Generic Substitution Falls Short for 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline in Research Procurement


The [1,2,4]triazolo[4,3-a]quinoxaline scaffold family exhibits profound target-engagement divergence depending on the nature and position of substituents. Literature confirms that closely related 4-amino congeners can function as potent adenosine A1 or A2 receptor antagonists (e.g., CP-68,247 with A1 IC50 = 28 nM and CP-66,713 with A2 IC50 = 21 nM), while 1,4-dione derivatives act as AMPA receptor antagonists, and other analogs inhibit phosphodiesterases PDE2 and PDE10 [1][2]. The 4-piperidin-1-yl substitution pattern of this compound generates distinct steric, electronic, and hydrogen-bonding properties compared to 4-amino, 4-alkylamino, or 4-cycloalkylamino analogs, predicting different target affinity and selectivity profiles. Therefore, substituting this compound with a generic triazoloquinoxaline analog—even one that appears structurally similar—can produce non-comparable pharmacological outcomes and invalidate experimental reproducibility.

Critical Disclosure: Absence of Head-to-Head Comparative Evidence for 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline


No Direct Comparator Data Available: Structural Analog Binding Comparison Not Feasible

A thorough search of primary research papers, patents, and authoritative databases did not identify any direct head-to-head comparison or cross-study comparable quantitative data for 4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline against a named comparator under identical or comparable assay conditions. The closest historical reference framework is the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline series published by Sarges et al., which reports A1 and A2 adenosine receptor binding IC50 values for multiple 4-amino-substituted analogs (e.g., A1 IC50 = 28 nM for CP-68,247; A2 IC50 = 21 nM for CP-66,713) [1]. However, the target compound contains a 4-piperidin-1-yl substituent rather than a 4-amino group, precluding direct potency extrapolation. No PDE2, PDE10, or AMPA receptor data for this specific compound were found in the available patent literature [2][3].

Adenosine Receptor Antagonism Triazoloquinoxaline SAR Procurement Decision Support

Physicochemical Property Baseline: Differentiating Factors from Common Analogs

The compound's reported melting point of 206–208 °C and predicted density of 1.40 g/cm³ provide a physicochemical baseline that distinguishes it from related triazoloquinoxaline analogs. For instance, the 4-amino analog series (e.g., CP-68,247) typically exhibits different solubility and crystallinity profiles owing to the hydrogen-bond donor capacity of the primary or secondary amine, whereas the tertiary piperidine nitrogen in the target compound eliminates H-bond donation at the 4-position. This difference affects formulation behavior, chromatographic retention, and solid-state stability. Commercial specifications ranging from 95% to 97% purity are consistent with research-grade procurement standards.

Physicochemical Profiling Solubility Prediction Procurement Specification

Evidence-Grounded Application Scenarios for 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline Procurement


Medicinal Chemistry Hit-to-Lead Exploration of the Triazoloquinoxaline Scaffold

This compound is suitable as a fragment-like starting point for structure-activity relationship (SAR) campaigns exploring the impact of a saturated cyclic amine at the 4-position of the triazoloquinoxaline core. Given that published SAR is exclusively established for 4-amino-substituted analogs (adenosine A1/A2 antagonists) [1] and 1,4-dione derivatives (AMPA antagonists) [2], the 4-piperidin-1-yl variant fills an unexplored chemical space that may yield novel target selectivity profiles.

Pharmacological Tool Compound for PDE2/PDE10 Inhibitor Screening Panels

The triazoloquinoxaline scaffold is claimed in patent literature as a PDE2 and PDE10 inhibitory chemotype [3]. Although no specific PDE IC50 data exist for this compound, its structural features align with the general Markush claims. Procurement is warranted for laboratories conducting PDE isoform selectivity profiling where a 4-piperidin-1-yl derivative is needed to complement existing 4-amino or 4-heteroaryl-substituted analogs in a panel screen.

Analytical Reference Standard for Method Development and Impurity Profiling

With a well-defined melting point (206–208 °C) and available purity specifications (95–97%) , this compound can serve as a reference standard for HPLC method development, LC-MS impurity tracking, or NMR spectral library construction for the triazoloquinoxaline compound class. Its distinct chromatographic retention relative to 4-amino analogs makes it valuable for resolving co-eluting impurities in reaction monitoring.

Quote Request

Request a Quote for 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.